HDAC3 Selectivity: 10-Fold Lower Ki for HDAC3 vs. HDAC1, in Contrast to Non-Discriminant SAHA
Pimelic Diphenylamide 106 demonstrates a marked preference for HDAC3, with a Ki of 14 nM, which is approximately 10-fold lower than its Ki for HDAC1 (148 nM) [1]. This contrasts with the hydroxamate inhibitor SAHA, which does not discriminate between HDAC1 and HDAC3, exhibiting Ki values of 5.4 nM and 7.8 nM, respectively [1]. Consequently, 106 provides a superior tool for selectively probing HDAC3-mediated functions within the class I family.
| Evidence Dimension | Inhibitory constant (Ki) |
|---|---|
| Target Compound Data | HDAC3 Ki = 14 (±3) nM; HDAC1 Ki = 148 (±36) nM |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC3 Ki = 7.8 (±0.5) nM; HDAC1 Ki = 5.4 (±0.1) nM |
| Quantified Difference | 106 exhibits a 10-fold lower Ki for HDAC3 vs. HDAC1; SAHA shows no significant discrimination (ratio ≈ 0.7) |
| Conditions | Recombinant human HDAC1 and HDAC3/N-CoR2 complex; progression method for slow, tight-binding kinetics |
Why This Matters
Enables selective interrogation of HDAC3-dependent pathways, which is critical for dissecting the specific roles of individual class I HDAC isoforms in disease models.
- [1] Chou CJ, Herman D, Gottesfeld JM. Pimelic diphenylamide 106 is a slow, tight-binding inhibitor of class I histone deacetylases. J Biol Chem. 2008 Dec 19;283(51):35402-9. doi: 10.1074/jbc.M807045200. PMID: 18953021; PMCID: PMC2602898. (See Table 1 for Ki values). View Source
